![molecular formula C11H9F3N2O2 B1450002 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 860457-99-4](/img/structure/B1450002.png)
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
“Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C₁₁H₉F₃N₂O₂ . It has a molecular weight of 258.2 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a boiling point of 125-126°C . It has a melting point range of 139-144°C . The compound is stored at ambient temperature .Scientific Research Applications
Antibacterial Applications
Substituted imidazo[1,2-a]pyridines, which include Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, possess a broad spectrum of biological activity and can be used as antibacterial agents .
Antifungal Applications
These compounds also have antifungal properties, making them useful in the treatment of various fungal infections .
Antiviral Applications
Imidazo[1,2-a]pyridines have been found to have antiviral properties, which could be useful in the development of new antiviral drugs .
Anti-inflammatory Applications
These compounds have anti-inflammatory properties, which could be beneficial in the treatment of conditions characterized by inflammation .
Cancer Treatment
Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer .
Cardiovascular Disease Treatment
Imidazo[1,2-a]pyridines have been suggested for the treatment of cardiovascular diseases .
Treatment of Alzheimer’s Disease
These compounds have also been proposed for the treatment of Alzheimer’s disease .
Treatment of Tuberculosis
Imidazo[1,2-a]pyridines have been found to be effective in the treatment of tuberculosis .
Safety and Hazards
properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJTXOGHERSPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650746 | |
Record name | Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
860457-99-4 | |
Record name | Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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